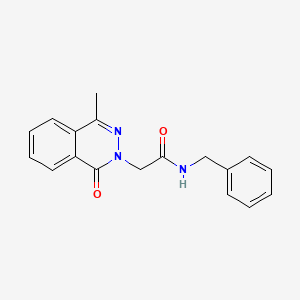

N-Benzyl-2-(4-methyl-1-oxo-1H-phthalazin-2-yl)-acetamide

Description

Properties

CAS No. |

6033-11-0 |

|---|---|

Molecular Formula |

C18H17N3O2 |

Molecular Weight |

307.3 g/mol |

IUPAC Name |

N-benzyl-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |

InChI |

InChI=1S/C18H17N3O2/c1-13-15-9-5-6-10-16(15)18(23)21(20-13)12-17(22)19-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22) |

InChI Key |

XQSHUJGQHWBKTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-(4-methyl-1-oxo-1H-phthalazin-2-yl)-acetamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and benzylamine.

Formation of Phthalazinone Core: The phthalic anhydride undergoes cyclization with hydrazine to form the phthalazinone core.

Substitution Reaction: The phthalazinone core is then subjected to a substitution reaction with benzylamine to introduce the benzyl group.

Acetylation: The final step involves the acetylation of the resulting compound to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-(4-methyl-1-oxo-1H-phthalazin-2-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone oxides, while reduction may produce phthalazinone alcohols.

Scientific Research Applications

Biological Activities

Research indicates that N-Benzyl-2-(4-methyl-1-oxo-1H-phthalazin-2-yl)-acetamide exhibits significant biological activities, particularly as an enzyme inhibitor and receptor modulator. Notably, it has been studied for its potential in cancer therapy, specifically targeting the epidermal growth factor receptor (EGFR), which is critical in breast cancer treatment. Molecular docking studies suggest that this compound can effectively bind to EGFR, inhibiting its activity and thereby reducing tumor cell proliferation .

Research Findings and Case Studies

Numerous studies have focused on the synthesis and evaluation of derivatives related to this compound. For instance:

- Cytotoxicity Studies : Several derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology. For example, derivatives synthesized from this compound were tested against HCT116 cells, revealing promising results in terms of inducing apoptosis .

- Inhibition Studies : In a study evaluating phthalazine-based derivatives, one particular compound exhibited potent inhibitory effects on BRD4, a target implicated in cancer progression. The structure of these compounds often influences their biological activity, emphasizing the need for careful design in drug development .

- Comparative Analysis : A comparative analysis of structurally similar compounds highlighted unique properties associated with this compound. For example, compounds sharing the phthalazine framework exhibited varying biological activities based on their substituents, demonstrating the importance of structural modifications in enhancing therapeutic potential .

Applications in Drug Development

The ongoing research into this compound underscores its versatility in drug development:

| Application Area | Description |

|---|---|

| Cancer Therapy | Potential as an EGFR inhibitor to reduce tumor proliferation. |

| Enzyme Inhibition | Investigated for its ability to inhibit specific enzymes involved in cancer progression. |

| Material Science | Potential applications in creating novel materials due to its unique chemical properties. |

Mechanism of Action

The mechanism of action of N-Benzyl-2-(4-methyl-1-oxo-1H-phthalazin-2-yl)-acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Key Observations :

- Phthalazinone vs. Tetrahydroisoquinoline: The target compound’s rigid phthalazinone core contrasts with the flexible tetrahydroisoquinoline scaffold in orexin antagonists (e.g., compound 51 in ). The latter’s conformational flexibility may enhance receptor binding, whereas the phthalazinone’s planarity could improve metabolic stability .

- Boronates vs. Indoles : Boronate-containing analogs (e.g., ) are often intermediates for further functionalization, while indole derivatives (e.g., ) may exhibit CNS activity due to their resemblance to neurotransmitters.

- Sulfonyl and Piperidinyl Derivatives : Compounds like N-benzyl-2-(4-methylphenylsulfonyl)acetamide () and N-benzyl-2-(4-methylpiperidin-1-yl)acetamide () highlight the role of sulfonyl (electron-withdrawing) and piperidinyl (basic) groups in modulating solubility and bioavailability.

Pharmacological and Physical Properties

Pharmacological Activity :

Physical Properties :

- Melting Points : Boronate esters melt between 88–200°C, reflecting crystallinity influenced by aromatic stacking . The target compound’s methyl and oxo groups may lower its melting point compared to rigid analogs.

- Solubility : Piperidinyl derivatives () show improved aqueous solubility (logP ~1.03) due to basic nitrogen, whereas sulfonyl analogs () are more lipophilic.

Toxicity and Stability

- Nitroimidazole analogs (e.g., benznidazole in ) exhibit severe side effects (neuropathy, agranulocytosis), likely due to nitro group reduction. The target compound’s lack of nitro substituents suggests a safer profile.

- Boronate esters () may hydrolyze in vivo, limiting their utility as drugs but making them valuable as synthetic intermediates.

Biological Activity

N-Benzyl-2-(4-methyl-1-oxo-1H-phthalazin-2-yl)-acetamide is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 307.3 g/mol. The compound features a phthalazinone core structure, which includes a benzyl group and an acetamide moiety. This unique structure contributes to its diverse biological activities, particularly as an enzyme inhibitor and receptor modulator.

Research indicates that this compound exhibits significant biological activity through its interactions with various molecular targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting the epidermal growth factor receptor (EGFR), a critical target in cancer therapy. Molecular docking studies suggest that it binds effectively to the active site of EGFR, leading to competitive inhibition and reduced tumor cell proliferation.

- Receptor Modulation : It may also act as a modulator for other receptors involved in cancer progression, although specific pathways require further investigation.

Cytotoxicity Assays

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds derived from this structure have demonstrated cytotoxic effects against breast cancer cells (MCF-7) and other carcinoma lines. The following table summarizes findings from recent studies:

| Cell Line | Concentration (µM) | Cytotoxic Effect |

|---|---|---|

| MCF-7 | 1, 5, 25 | Significant inhibition observed at higher concentrations |

| A549 | 1, 5, 25 | Moderate cytotoxicity at 25 µM |

| HeLa | 1, 5, 25 | No significant effects at tested concentrations |

These results highlight the compound's potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Variations in substituents on the phthalazine core can lead to differing activity profiles. For example, derivatives with additional aromatic substitutions have been noted for their enhanced anti-inflammatory properties compared to the parent compound .

Case Studies

A notable case study involved the evaluation of N-Benzyl derivatives against multiple cancer types. The study focused on the inhibition of EGFR and assessed the selectivity of these compounds towards cancerous versus non-cancerous cells. Results indicated that certain derivatives exhibited preferential cytotoxicity towards cancer cells while sparing normal tissues, suggesting a favorable therapeutic index .

Q & A

Q. What are the standard synthetic routes for N-Benzyl-2-(4-methyl-1-oxo-1H-phthalazin-2-yl)-acetamide, and what critical parameters influence yield?

The synthesis typically involves multi-step reactions, including condensation of phthalazine derivatives with benzyl acetamide precursors. Key steps include:

- Amide coupling : Reaction of 4-methyl-1-oxo-1H-phthalazine-2-carboxylic acid with benzylamine derivatives under carbodiimide-mediated conditions .

- Purification : Chromatographic techniques (e.g., column chromatography) are used to isolate the product, with solvent systems optimized for polarity (e.g., ethyl acetate/hexane mixtures) . Critical parameters include pH control during coupling, reaction temperature (often 60–80°C), and anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic methods are essential for characterizing this compound’s structural integrity?

- NMR Spectroscopy : H and C NMR confirm the benzyl group (δ 4.3–4.5 ppm for CH) and phthalazinone carbonyl (δ 165–170 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 334.12) and fragmentation patterns .

- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1680 cm) .

Q. What are the recommended protocols for handling and storing this compound to ensure stability?

- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the acetamide moiety .

- Solubility : Use DMSO or DMF for stock solutions; avoid aqueous buffers unless stabilized with surfactants .

Q. How can researchers address solubility challenges in biological assays?

- Co-solvents : Use <1% DMSO in cell-based assays to maintain viability .

- Prodrug strategies : Modify the benzyl group with hydrophilic substituents (e.g., PEGylation) to enhance aqueous solubility .

Advanced Research Questions

Q. What methodologies optimize reaction conditions for scalable synthesis while minimizing byproducts?

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading (e.g., HATU vs. EDC), and solvent polarity to maximize yield (>85%) and purity (>95%) .

- In-line Analytics : Use HPLC-MS to monitor intermediate formation and adjust reaction kinetics in real time .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Key modifications :

- Benzyl substituents : Electron-withdrawing groups (e.g., -NO) at the para position improve antimicrobial activity .

- Phthalazinone core : Methyl substitution at C4 enhances target binding affinity (e.g., IC < 1 µM against topoisomerase II) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets like kinase domains .

Q. What experimental approaches resolve contradictions in reported biological activity data?

- Dose-response validation : Re-evaluate IC values across multiple cell lines (e.g., HeLa vs. MCF-7) to account for tissue-specific uptake .

- Target profiling : Use phosphoproteomics or thermal shift assays to identify off-target effects that may explain variability .

Q. How does X-ray crystallography contribute to understanding this compound’s binding mode?

- Co-crystallization : Soak crystals of target proteins (e.g., histone deacetylases) with the compound to resolve binding interactions at ≤2.0 Å resolution .

- Electron density maps : Identify hydrogen bonds between the phthalazinone carbonyl and active-site residues (e.g., Lys101 in HDAC2) .

Q. What in vitro assays are critical for elucidating its mechanism of action in anticancer studies?

- Apoptosis assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .

- Cell cycle analysis : Use flow cytometry with propidium iodide to assess G2/M arrest .

- Mitochondrial depolarization : JC-1 dye detects loss of membrane potential in treated cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.